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Chloro(diphenyl)(trifluoromethyl)silane

Cat. No.: B14350583
CAS No.: 91920-08-0
M. Wt: 286.75 g/mol
InChI Key: MTLIIHPSLTWYHJ-UHFFFAOYSA-N
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Description

Significance of Organofluorine Chemistry in Advanced Materials, Agrochemicals, and Pharmaceutical Sciences

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, is a critical field in modern science. The unique properties of fluorine—high electronegativity, small size, and the strength of the C-F bond—impart remarkable characteristics to organic molecules. chemsrc.comorganic-chemistry.org In pharmaceutical sciences, the introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, leading to more effective drugs. chemsrc.com An estimated 20% of all pharmaceuticals contain fluorine, including widely used antidepressants and anticancer agents. nih.gov

In agrochemicals, fluorine substitution is present in a significant portion of all products, leading to herbicides, insecticides, and fungicides with improved efficacy and stability. nih.gov The trifluoromethyl group (-CF3) is a particularly common moiety in this sector. nih.gov Furthermore, in materials science, fluorinated polymers like Polytetrafluoroethylene (Teflon) are indispensable due to their chemical inertness and unique surface properties. organic-chemistry.org These applications underscore the transformative impact of incorporating fluorine into organic frameworks.

Overview of Trifluoromethylation Reagents and Methodologies in Modern Synthetic Chemistry

The introduction of the trifluoromethyl (-CF3) group is a key strategy in medicinal and agricultural chemistry. wikipedia.org This has driven the development of numerous trifluoromethylation reagents and methods, which are generally categorized by their mechanistic pathways: nucleophilic, electrophilic, and radical. researchgate.net

Nucleophilic trifluoromethylation is arguably the most developed area, with trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent, being a prominent example. wikipedia.orgresearchgate.nettosohusa.com This reagent, typically activated by a fluoride (B91410) source or other nucleophilic catalysts, delivers a nucleophilic "CF3-" equivalent to a wide range of electrophiles, such as aldehydes and ketones. organic-chemistry.orgwikipedia.orgresearchgate.net

Electrophilic trifluoromethylating reagents, which deliver a "CF3+" equivalent, are used for the trifluoromethylation of nucleophiles. researchgate.net These often consist of hypervalent iodine compounds or sulfonium (B1226848) salts. researchgate.net Radical trifluoromethylation methods provide an alternative pathway, often utilizing reagents that can generate a CF3 radical to react with unsaturated systems or (hetero)arenes. researchgate.net

Contextualization of Chloro(diphenyl)(trifluoromethyl)silane within the Landscape of Fluorinated Organosilane Chemistry

Fluorinated organosilanes are compounds that contain both a silicon-carbon bond and a carbon-fluorine bond. nih.gov This class of molecules combines the synthetic versatility of organosilanes with the unique properties imparted by fluorine. nih.gov Organosilanes are valued in organic synthesis as protecting groups, reducing agents, and precursors in cross-coupling reactions. msu.edu The silicon-carbon bond's stability and predictable reactivity make it a powerful tool for chemists. nih.govmsu.edu

The introduction of fluorine atoms can significantly modify the electronic properties and reactivity of the organosilane. nih.gov For instance, the reactivity of the Si-C bond can be tuned by the presence of electronegative fluorine atoms. nih.gov this compound, Ph2Si(CF3)Cl, belongs to this family. As a chlorosilane, it would be expected to be reactive towards nucleophiles, and the presence of the trifluoromethyl group would likely influence its electronic nature and stability. However, despite its clear place within this important class of compounds, specific research detailing its behavior and utility is conspicuously absent from the scientific literature.

Subsequent Sections: A Lack of Available Data

Following a comprehensive search of scientific databases and literature, no specific, verifiable research findings or experimental data could be located for the chemical compound This compound . Therefore, the following sections, which are structured according to the requested outline, cannot be populated with the required detailed and scientifically accurate content.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10ClF3Si B14350583 Chloro(diphenyl)(trifluoromethyl)silane CAS No. 91920-08-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91920-08-0

Molecular Formula

C13H10ClF3Si

Molecular Weight

286.75 g/mol

IUPAC Name

chloro-diphenyl-(trifluoromethyl)silane

InChI

InChI=1S/C13H10ClF3Si/c14-18(13(15,16)17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

MTLIIHPSLTWYHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C(F)(F)F)Cl

Origin of Product

United States

Synthetic Methodologies for Chloro Diphenyl Trifluoromethyl Silane

Direct Synthetic Routes and Initial Preparations

While specific direct synthetic routes for Chloro(diphenyl)(trifluoromethyl)silane are not extensively detailed in readily available literature, the synthesis of analogous chlorosilanes provides a foundational understanding. The "Direct Process," for instance, is a cornerstone of organosilicon chemistry, involving the reaction of methyl chloride with a silicon-copper alloy to produce methylchlorosilanes like methyltrichlorosilane, dimethyldichlorosilane, and trimethylsilyl (B98337) chloride. wikipedia.org This process highlights a general strategy for forming silicon-carbon bonds directly from elemental silicon.

Precursor Synthesis and Reactant Considerations for this compound Derivatives

The synthesis of this compound would logically involve precursors containing the diphenylsilyl and trifluoromethyl moieties. The preparation of trifluoromethyl-containing building blocks is a critical aspect. One of the most prominent reagents for introducing the trifluoromethyl group is trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent. sigmaaldrich.com This reagent is instrumental in nucleophilic trifluoromethylation reactions. sigmaaldrich.comsigmaaldrich.com

The synthesis of the diphenylchlorosilane (B167933) precursor is also a key consideration. Generally, chlorosilanes can be produced through the reaction of hydridosilanes with chlorinating agents. google.com A variety of methods exist, though many have drawbacks such as low yields or harsh reaction conditions. google.comgoogle.com

Established Analogous Synthetic Procedures for Related Chlorosilanes

The synthesis of various chlorosilanes offers procedural parallels. For instance, the reaction of hydridosilanes with hydrogen chloride in the presence of an ether compound is a known method for producing chlorosilanes. google.com Another approach involves the use of copper(II) chloride with a copper(I) iodide catalyst for the stepwise substitution of chlorine for hydrogen on a silicon atom. google.com Furthermore, electrochemical methods have been developed for the synthesis of disilanes and oligosilanes from chlorosilanes, offering a milder alternative to traditional methods like the Wurtz coupling. chemrxiv.orgnih.gov

Indirect or Analogous Synthetic Approaches for Trifluoromethylsilanes

Indirect methods provide alternative pathways to trifluoromethylsilanes, often involving the introduction of the trifluoromethyl group to a silicon-containing substrate.

Generation of Trifluoromethyl(trimethyl)silane from Halosilanes and Trifluorohalogenomethanes

The preparation of the widely used Ruppert-Prakash reagent, Trifluoromethyl(trimethyl)silane, is a prime example of this approach. It is synthesized from trimethylsilyl chloride and a trifluorohalomethane, such as bromotrifluoromethane, in the presence of a phosphorus(III) reagent that acts as a halogen acceptor. wikipedia.org Another method involves the reaction of trimethyl(trichloromethyl)silane (B1229197) with a fluorinating agent like antimony trifluoride activated by bromine or antimony pentachloride. google.com

ReactantsReagents/ConditionsProductReference
Trimethylsilyl chloride, BromotrifluoromethanePhosphorus(III) reagentTrifluoromethyl(trimethyl)silane wikipedia.org
Trimethyl(trichloromethyl)silaneAntimony trifluoride (activated)Trifluoromethyl(trimethyl)silane google.com
Trimethylchlorosilane, Trifluoromethyl iodide/bromideMetals, Silylating agentsTrifluoromethyl(trimethyl)silane google.com

Sustainable and Scalable Preparation Routes for Trifluoromethylsilane Reagents

Recent research has focused on developing more sustainable and scalable synthetic routes. For instance, a novel synthetic route for trans-4-trifluoromethyl-l-proline, a key building block for certain pharmaceuticals, was developed using an in silico and high-throughput experimentation strategy, highlighting a move towards more efficient and environmentally friendly processes. acs.org While not directly for this compound, these advancements in sustainable chemistry are relevant to the broader field of organofluorine synthesis.

Mechanistic Insights into Silicon-Fluorine and Silicon-Carbon Bond Formation in Organosilane Synthesis

The formation of silicon-fluorine and silicon-carbon bonds is fundamental to the synthesis of compounds like this compound. The silicon-fluorine bond is notably strong, presenting a challenge for its cleavage and subsequent functionalization. researchgate.net However, strategies involving the activation of the Si-F bond, for instance through the assistance of bidentate silicon and phosphonium (B103445) Lewis acids, have been developed to facilitate Si-C bond formation. researchgate.net

The cleavage of the silicon-carbon bond is also a key mechanistic step in many organosilicon reactions. This cleavage can be activated toward electrophiles through the formation of penta- and hexa-coordinate silicon species. nih.gov The lower electronegativity of silicon compared to carbon can lead to a partial negative charge on the carbon atom upon Si-C bond cleavage, enhancing its reactivity towards electrophiles. nih.gov

The versatility of organosilicon compounds in synthesis is largely due to the unique properties of the silicon atom, including its higher electropositivity and oxophilicity, which influence the reactivity of adjacent bonds. nih.gov

Reactivity and Mechanistic Investigations of Chloro Diphenyl Trifluoromethyl Silane

Silicon-Centered Reactivity: Nucleophilic Substitution and Derivatization at the Chlorine Moiety

The reactivity of chloro(diphenyl)(trifluoromethyl)silane at the silicon center is characterized by nucleophilic substitution at the chlorine moiety. Similar to other chlorosilanes, the silicon-chlorine bond is susceptible to cleavage by nucleophiles. Silicon, being in the same group as carbon, undergoes nucleophilic substitution reactions, though with mechanistic differences. libretexts.org A common example is the reaction with water to form silanols, where the chloride leaving group is displaced by a hydroxyl group. libretexts.org This process can lead to the formation of silicone polymers through subsequent reactions between silanol (B1196071) groups and other chlorosilane molecules. libretexts.org

In the context of organic synthesis, this reactivity is harnessed for the creation of silyl (B83357) ethers by reacting the chlorosilane with an alcohol, often in the presence of a weak base to neutralize the hydrochloric acid byproduct. libretexts.org The derivatization of compounds through reactions at the silicon-chlorine bond is a fundamental technique in chromatography, modifying compounds to allow for their detection and analysis. researchgate.net

While specific studies focusing solely on the nucleophilic substitution of this compound are not extensively detailed in the provided search results, the general principles of nucleophilic substitution at silicon are well-established. libretexts.orgresearchgate.net The presence of the electron-withdrawing trifluoromethyl group is expected to influence the electrophilicity of the silicon atom, potentially affecting reaction rates compared to other silanes.

Trifluoromethyl Group Transfer Mechanisms and Intermediates

The transfer of a trifluoromethyl (CF3) group from silanes like this compound is a cornerstone of modern organofluorine chemistry. nih.govnih.govacs.org The mechanism of this transfer is complex and has been the subject of detailed kinetic and computational studies. nih.govacs.orgstrath.ac.uk

The trifluoromethyl group is transferred as a nucleophilic trifluoromethide anion (CF3⁻) equivalent. wikipedia.orgorganic-chemistry.org This highly reactive intermediate is generated through the activation of the silicon-CF3 bond by a nucleophilic initiator. wikipedia.orgfluorine1.ru The strong electron-withdrawing nature of the trifluoromethyl group can stabilize the corresponding carbanion, but these species are also prone to decomposition through fluoride (B91410) elimination to form difluorocarbene. nih.gov

In 2014, it was demonstrated that the trifluoromethyl anion could be detected at low temperatures after adding a potassium alkoxide in the presence of a crown ether to trimethyl(trifluoromethyl)silane. nih.gov With a bulkier silane (B1218182), the generation of an ion-paired trifluoromethide proceeded quantitatively. nih.gov Subsequent addition of an electrophile, like a ketone or aldehyde, resulted in the corresponding trifluoromethylated products. nih.gov

Anion-initiated processes are central to the trifluoromethylation reactions using R3SiCF3 reagents. nih.govacs.org A variety of catalysts, including fluoride, carbonate, and phosphate (B84403) salts, are effective in promoting these reactions. nih.govresearchgate.net These catalysts function by attacking the silicon atom, which facilitates the cleavage of the Si-CF3 bond and initiates the transfer process. fluorine1.ru

Table 1: Catalysts Used in Trifluoromethylation Reactions with R3SiCF3 Reagents

Catalyst Type Specific Examples Reference
Fluoride Salts Tetrabutylammonium (B224687) fluoride (TBAF), Cesium fluoride (CsF) nih.govorganic-chemistry.orgorganic-chemistry.org
Carbonate Salts Cesium carbonate (Cs2CO3), Potassium carbonate (K2CO3) researchgate.netmdpi.com
Phosphate Salts Various phosphate salts researchgate.net
Alkoxides Potassium tert-butoxide (KOtBu) wikipedia.org

A key mechanistic question in these reactions is the "siliconate–carbanion dichotomy," which debates whether the trifluoromethyl group is transferred directly from a pentacoordinate siliconate intermediate or via a "free" trifluoromethide carbanion. nih.govacs.org Extensive kinetic studies, including stopped-flow NMR and IR analysis, combined with density functional theory (DFT) calculations, have provided significant insights. nih.govacs.orgstrath.ac.uk

The current understanding supports a mechanism where pentacoordinate siliconate intermediates act as reservoirs for the trifluoromethide anion rather than directly transferring the CF3 group. nih.govacs.org These siliconates are in equilibrium with the R3SiCF3 reagent and the free CF3⁻ anion. nih.gov The trifluoromethide anion is the active nucleophile that reacts with the electrophile (e.g., a carbonyl compound). nih.gov This overarching mechanism explains why the reaction rate depends on factors such as the concentration of the initiator, the identity of the counter-cation, and the nature of the R3SiCF3 reagent. nih.govacs.orgstrath.ac.ukresearchgate.net

Specific Reaction Pathways and Chemical Transformations Utilizing this compound

The activation and reduction of carbon dioxide (CO2) is a critical area of research for converting this greenhouse gas into valuable chemicals. rsc.orgrsc.orgnsf.govnih.govresearchgate.netnih.gov Silanes, including those with trifluoromethyl groups, have been investigated as reducing agents in this context. nsf.gov

Computational studies using density functional theory (DFT) have been instrumental in elucidating the mechanisms of CO2 reduction. rsc.orgrsc.orgresearchgate.netnih.govnih.gov These studies help in understanding the elementary steps and designing more efficient catalysts. researchgate.net For instance, research on the reduction of CO2 with disilanes, initiated by fluoride, suggests a plausible pathway involving an intermediate silacarboxylic acid. surfchem.dk

Experimentally, the hydrosilylation of CO2 can be catalyzed by various systems. nsf.gov The choice of catalyst, silane, and solvent can influence the selectivity of the reduction, leading to products at different oxidation levels, such as silyl formates or methoxysilanes. nih.gov For example, a cobalt(II) triazine complex has been shown to be an effective catalyst for the adaptive hydrosilylation of CO2, where the product distribution can be controlled by tuning the reaction conditions. nih.gov While the specific use of this compound in this context is not explicitly detailed in the provided search results, the principles derived from studies with other silanes are highly relevant. nsf.govnih.gov The reactivity of the Si-H bond in hydrosilanes is central to these transformations, and the electronic properties of the substituents on the silicon atom, such as the trifluoromethyl and phenyl groups, would undoubtedly play a role in the reaction's progress.

Kinetic Analysis of Trifluoromethylation Reactions and Factors Influencing Reaction Rates

The transfer of a trifluoromethyl (CF3) group from organosilane reagents, such as R3SiCF3, to electrophiles is a fundamental and widely utilized method in synthetic chemistry. nih.gov Detailed kinetic studies, often employing techniques like stopped-flow Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, have provided significant insights into the mechanism and the various factors that control the reaction rates. acs.org

The kinetics of these reactions are complex and can be influenced by several variables, including the nature of the organosilane reagent, the initiator used, the electrophile, and the presence of any inhibitors. nih.govacs.org

Research Findings on Reaction Kinetics:

A comprehensive investigation into the anion-initiated CF3 transfer from R3SiCF3 (where R can be methyl, ethyl, or isopropyl) to ketones and aldehydes has revealed a nuanced kinetic landscape. nih.govacs.org The reaction orders and selectivity show substantial variation depending on the specific R3SiCF3 reagent and the M+X− initiator. nih.govacs.org

For instance, the trifluoromethylation of 4-fluorobenzaldehyde (B137897) has been observed to be significantly faster than that of ketones, with a relative rate (k_ald/k_ket) of approximately 80 at 21 °C. acs.org This highlights the influence of the electrophile's structure on the reaction rate.

Factors Influencing Reaction Rates:

Several key factors have been identified as having a significant impact on the rate of trifluoromethylation reactions:

The Organosilane Reagent (R3SiCF3): The identity of the substituents (R groups) on the silicon atom plays a crucial role. While detailed kinetic data for this compound is not specified in the provided sources, studies on analogous compounds (R = Me, Et, iPr) demonstrate that the steric and electronic properties of the silyl group affect the reaction rate and selectivity. nih.govacs.org

The Initiator (M+X−): The choice of the initiator, typically a source of fluoride ions like tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF), is critical. The kinetics and reaction orders can vary significantly with different initiators. nih.govacs.org

The Electrophile: As noted, aldehydes generally react much faster than ketones. The electronic and steric properties of the carbonyl compound influence its susceptibility to nucleophilic attack by the trifluoromethyl anion. acs.org

Inhibitors: Trace amounts of exogenous inhibitors present in the R3SiCF3 reagents can significantly affect the reaction kinetics. The proportion and identity of these inhibitors can vary between batches and suppliers, leading to variability in reaction outcomes. nih.govacs.org

The general mechanism for anion-initiated CF3 transfer involves an electrophile-nucleophile reaction where the transfer of the CF3 group is accompanied by the cation (M+). nih.govacs.org The formation of enolsilane byproducts can also occur, with the extent of their formation being dependent on the specific organosilane and initiator used. nih.govacs.org

Interactive Data Table: Factors Affecting Trifluoromethylation

FactorInfluence on Reaction RateObservations
Organosilane Substituents (R in R3SiCF3) SignificantThe steric and electronic nature of the R groups alters the reactivity of the silane. nih.govacs.org
Initiator (M+X−) HighThe choice of cation (M+) and anion (X-) can dramatically change the reaction kinetics and selectivity. nih.govacs.org
Electrophile Structure HighAldehydes exhibit significantly higher reaction rates compared to ketones. acs.org
Presence of Inhibitors VariableTrace impurities in the organosilane reagent can inhibit the reaction, affecting reproducibility. nih.govacs.org

Applications in Advanced Organic Synthesis and Catalysis

Chloro(diphenyl)(trifluoromethyl)silane as a Precursor or Reagent in Synthetic Transformations

This compound belongs to a class of organosilicon compounds utilized for introducing the trifluoromethyl moiety into various substrates. google.com It functions as a precursor to the trifluoromethide anion (CF3⁻) equivalent, which is a potent nucleophile. The silicon-carbon bond in trifluoromethylsilanes is cleaved in the presence of a nucleophilic activator, such as a fluoride (B91410) salt or an alkoxide, to generate a hypervalent siliconate intermediate. wikipedia.orgtosohusa.com This intermediate then readily transfers the trifluoromethyl group to an electrophilic center.

While the most extensively studied reagent in this class is trimethyl(trifluoromethyl)silane (TMSCF3), known as the Ruppert-Prakash reagent, the fundamental reactivity principles apply to aryl-substituted analogues like this compound. wikipedia.orgsigmaaldrich.com These reagents provide a safe and convenient alternative to handling gaseous trifluoromethane (B1200692) (fluoroform) with strong bases or using pre-formed and unstable organometallic CF3 reagents. beilstein-journals.orgbeilstein-journals.org The presence of phenyl groups on the silicon atom can modulate the reagent's reactivity and steric profile, offering potential advantages in specific synthetic applications, particularly in the development of chiral variants for asymmetric synthesis. acs.org

Utilization of Trifluoromethylated Organosilanes as Versatile Building Blocks in Multistep Syntheses

Trifluoromethylated organosilanes are highly valued as building blocks in organic synthesis due to their ability to act as nucleophilic trifluoromethylating agents. acs.org The silicon-carbon bond in these reagents can be activated, typically by a fluoride source or a Lewis base, to generate a transient trifluoromethyl anion or a related reactive species. This allows for the transfer of the CF3 group to a variety of electrophilic substrates.

One of the most common applications of these reagents is the trifluoromethylation of carbonyl compounds, such as aldehydes and ketones, to produce trifluoromethylated alcohols. researchgate.net These alcohols are important structural motifs in many pharmaceuticals and agrochemicals. The reaction proceeds via the nucleophilic addition of the "CF3-" equivalent to the carbonyl carbon. The choice of the silyl (B83357) group and the reaction conditions can influence the efficiency and selectivity of the transformation. For instance, the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), is widely used for this purpose. acs.org While this compound is less common in this specific application, the underlying principle of activating the Si-CF3 bond remains the same. The phenyl groups in this compound can modulate the reactivity of the silicon center compared to alkyl groups.

The versatility of trifluoromethylated organosilanes extends beyond simple addition reactions. They can be employed in more complex, multistep synthetic sequences. For example, the trifluoromethylated products obtained from the initial reaction can be further elaborated into more complex molecular architectures. The silyl group itself can also serve as a functional handle for subsequent transformations or as a protecting group. gelest.comnih.gov The stability of silyl ethers, for instance, is a well-established strategy in organic synthesis, and the diphenylsilyl group offers distinct properties in terms of stability and cleavage conditions compared to more common silyl ethers like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). organic-chemistry.orgchem-station.com

The table below summarizes the application of trifluoromethylated organosilanes as building blocks in the synthesis of trifluoromethylated organic compounds.

Substrate ClassReagentProduct ClassSignificance
Aldehydes(Trifluoromethyl)trimethylsilaneTrifluoromethylated secondary alcoholsKey intermediates in medicinal chemistry
Ketones(Trifluoromethyl)trimethylsilaneTrifluoromethylated tertiary alcoholsBuilding blocks for complex molecules
Imines(Trifluoromethyl)trimethylsilaneTrifluoromethylated aminesImportant in pharmaceutical development
Aryl HalidesTrialkyl(trifluoromethyl)silanesTrifluoromethylated arenesAccess to fluorinated aromatic compounds

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Trifluoromethylation

A significant area of research has been the development of catalytic systems that can enhance the efficiency and selectivity of trifluoromethylation reactions using organosilanes. While stoichiometric amounts of an activator, such as a fluoride salt, can be effective, the use of catalytic amounts of an activator is more desirable from a green chemistry and process efficiency perspective.

Lewis bases have been shown to be effective catalysts for the trifluoromethylation of carbonyl compounds with trialkyl(trifluoromethyl)silanes. tandfonline.com Various amines, phosphines, and other Lewis basic compounds can activate the silicon-carbon bond, facilitating the transfer of the trifluoromethyl group. The catalytic cycle typically involves the coordination of the Lewis base to the silicon atom, which increases the nucleophilicity of the CF3 group.

Furthermore, the development of chiral Lewis base catalysts has enabled enantioselective trifluoromethylation reactions. tandfonline.com This is of paramount importance in the synthesis of chiral drugs, where a specific stereoisomer is often responsible for the desired biological activity. By using a chiral catalyst, it is possible to produce one enantiomer of the trifluoromethylated product in excess over the other.

In addition to Lewis base catalysis, transition metal-catalyzed trifluoromethylation reactions have also been developed. Copper-catalyzed reactions, for instance, have been used for the trifluoromethylation of various substrates, including allylsilanes. acs.orgnih.gov Photoredox catalysis has also emerged as a powerful tool for these transformations, allowing for reactions to proceed under mild conditions using visible light. acs.orgnih.gov These catalytic systems often involve novel ligands and reaction conditions to achieve high yields and selectivities.

The table below highlights different catalytic systems used for trifluoromethylation with organosilanes.

Catalyst TypeSubstrateTrifluoromethylating AgentKey Advantage
Lewis Bases (e.g., triethylamine)Aldehydes, KetonesTrialkyl(trifluoromethyl)silanesCatalytic activation, avoiding stoichiometric fluoride
Chiral Lewis BasesAldehydesTrialkyl(trifluoromethyl)silanesEnantioselective synthesis of chiral alcohols
Copper CatalystsAllylsilanes, Terminal OlefinsTogni or Umemoto reagentsAccess to allylic trifluoromethylated products
Photoredox Catalysts (e.g., Ru(bpy)3Cl2)AllylsilanesTogni or Umemoto reagentsMild reaction conditions, high enantioselectivity

Generation of Difluorocarbene from Trifluoromethylsilanes for Cyclopropanation and Ring-Expansion Reactions

An intriguing and synthetically useful transformation involving trifluoromethylsilanes is their ability to serve as precursors for the generation of difluorocarbene (:CF2). cas.cn Difluorocarbene is a highly reactive intermediate that can undergo a variety of chemical reactions, most notably [2+1] cycloaddition with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. cas.cncas.cn These small, strained, fluorinated rings are valuable building blocks in their own right and are found in some biologically active molecules.

The generation of difluorocarbene from a trifluoromethylsilane, such as (trifluoromethyl)trimethylsilane (TMSCF3), is typically initiated by a nucleophilic activator, such as a fluoride or iodide source. cas.cnscispace.com The proposed mechanism involves the formation of a pentacoordinate silicate (B1173343) intermediate, which then eliminates a fluoride ion and the silyl group to generate the difluorocarbene. The reaction conditions can be tuned to favor either trifluoromethylation or difluorocarbene generation.

The in situ generation of difluorocarbene from trifluoromethylsilanes offers several advantages over other methods. Trifluoromethylsilanes are relatively stable and easy to handle compared to some other difluorocarbene precursors. The reaction conditions are often mild, allowing for a broad substrate scope, including thermally sensitive compounds. cas.cn

The utility of this methodology has been demonstrated in the synthesis of a variety of gem-difluorocyclopropanes and gem-difluorocyclopropenes from the corresponding alkenes and alkynes. cas.cn These reactions are often high-yielding and stereospecific. Furthermore, the difluorocarbene generated from these silanes can also participate in other transformations, such as ring-expansion reactions.

The table below provides an overview of the generation and application of difluorocarbene from trifluoromethylsilanes.

ReactantInitiatorIntermediateApplicationProduct
(Trifluoromethyl)trimethylsilaneSodium IodideDifluorocarbene (:CF2)Cyclopropanation of Alkenesgem-Difluorocyclopropanes
(Trifluoromethyl)trimethylsilaneTetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT)Difluorocarbene (:CF2)Cyclopropanation of Alkynesgem-Difluorocyclopropenes
(Trifluoromethyl)trimethylsilaneFluoride IonDifluorocarbene (:CF2)Ring-Expansion ReactionsRing-Expanded Products

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular structures and electronic properties. researchgate.netnih.gov DFT calculations are instrumental in predicting the geometric parameters and understanding the electronic nature of Chloro(diphenyl)(trifluoromethyl)silane.

Analysis of Bond Lengths, Angles, and Conformations

DFT geometry optimization, typically using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d) or larger), can predict the three-dimensional arrangement of atoms in this compound. nih.govnih.gov These calculations reveal key structural parameters.

The central silicon atom is bonded to a chlorine atom, a trifluoromethyl group, and two phenyl groups. The geometry around the silicon is expected to be a distorted tetrahedron. The bulky phenyl groups and the electronegative trifluoromethyl and chlorine substituents significantly influence the bond angles around the silicon center, causing deviations from the ideal tetrahedral angle of 109.5°.

Theoretical calculations provide precise values for the bond lengths of Si-C(phenyl), Si-C(CF3), Si-Cl, C-F, and bonds within the phenyl rings. ijcps.org These computed values are generally in good agreement with experimental data obtained from techniques like X-ray crystallography for similar organosilicon compounds. nih.gov

Conformational analysis focuses on the orientation of the two phenyl groups relative to the Si-CF3 and Si-Cl bonds. The rotation of the phenyl groups around the Si-C bonds leads to different conformers. DFT calculations can determine the potential energy surface for these rotations, identifying the most stable (lowest energy) conformation. This stable conformation is dictated by a balance of steric hindrance between the phenyl rings and other substituents, as well as electronic interactions.

Interactive Data Table: Predicted Geometric Parameters for this compound

Note: The following data is illustrative, based on typical values for similar compounds, as specific published DFT results for this exact molecule are not available. The actual values would be generated from a specific DFT calculation.

Electrostatic Potential Maps and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. malayajournal.org The MEP map is plotted on the electron density surface, with colors indicating different electrostatic potential values.

For this compound, the MEP map would show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These are expected around the highly electronegative fluorine atoms of the trifluoromethyl group and the chlorine atom. The π-systems of the phenyl rings also represent areas of negative potential.

Positive Potential (Blue): Regions of low electron density or electron deficiency, indicating sites for nucleophilic attack. The silicon atom, being bonded to four electronegative or bulky groups, would be a significant site of positive potential. youtube.com

Charge distribution analysis, such as Mulliken or Natural Population Analysis (NPA), quantifies the partial atomic charges on each atom. bhu.ac.in This analysis would confirm the qualitative picture from the MEP map, showing a significant positive partial charge on the silicon atom and negative partial charges on the fluorine and chlorine atoms. This charge polarization is key to the molecule's reactivity.

Computational Modeling of Reaction Mechanisms and Transition States

This compound is primarily used as a trifluoromethylating agent. Computational modeling is essential for understanding the mechanisms of these reactions, identifying fleeting transition states, and calculating the energy barriers that govern reaction rates. montclair.edu

Elucidation of Rate-Determining Steps and Energetic Profiles

Trifluoromethylation reactions involving silane (B1218182) reagents often proceed via the formation of a pentacoordinate silicate (B1173343) intermediate upon activation by a nucleophile (e.g., a fluoride (B91410) ion). The subsequent transfer of the CF3 group to an electrophile is the key step.

Computational studies can map the entire reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. This generates a reaction energy profile. The highest energy barrier on this profile corresponds to the rate-determining step of the reaction. For trifluoromethylation reactions, this is often either the formation of the active trifluoromethyl anion or its subsequent attack on the electrophile.

Understanding Ligand and Substituent Effects on Reactivity and Selectivity

The nature of the substituents on the silicon atom dramatically affects the reactivity of trifluoromethylsilanes. The two phenyl groups and the chlorine atom in this compound have distinct electronic and steric effects compared to, for example, the three methyl groups in the common Ruppert-Prakash reagent (TMSCF3).

The electron-withdrawing nature of the phenyl groups and the chlorine atom can influence the ease of formation and the stability of the pentacoordinate silicate intermediate. Computational studies allow for a systematic comparison of different silanes by calculating the activation energies for the CF3 transfer. Such studies can explain why certain silanes are more or less reactive and can help in designing reagents with tailored reactivity for specific applications. researchgate.net For instance, the replacement of a methyl group with a more electronegative phenyl or chloro group can enhance the Lewis acidity of the silicon atom, potentially affecting the initial nucleophilic activation step.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgtaylorandfrancis.com The energies and spatial distributions of these orbitals are critical for predicting how a molecule will react. youtube.com

For this compound, FMO analysis provides key insights:

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the orbital that accepts electrons from a nucleophile. malayajournal.org In this molecule, the LUMO is expected to be localized primarily on the silicon atom and the Si-Cl antibonding orbital. A low LUMO energy indicates a high susceptibility to nucleophilic attack at the silicon center, which is the initial step in its activation for trifluoromethylation.

HOMO (Highest Occupied Molecular Orbital): The HOMO is the highest energy orbital containing electrons. malayajournal.org The HOMO is likely to be associated with the π-orbitals of the phenyl rings and the lone pairs on the chlorine atom.

The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. malayajournal.org A smaller gap suggests higher reactivity. DFT calculations can provide precise energy values for these frontier orbitals, allowing for a quantitative prediction of the molecule's reactivity profile.

Interactive Data Table: Predicted FMO Properties for this compound

Note: The following data is illustrative and represents typical values. Actual values would be generated from a specific DFT calculation.

Compound Index

Advanced Spectroscopic Characterization Techniques for Organosilanes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and mechanistic elucidation of organosilane compounds, including Chloro(diphenyl)(trifluoromethyl)silane. This technique provides detailed information about the atomic arrangement, chemical environment, and dynamic behavior of molecules in solution.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy of this compound primarily provides information about the phenyl groups attached to the silicon atom. The aromatic protons typically appear as a complex multiplet in the region of δ 7.0–8.0 ppm. The specific chemical shifts and coupling patterns can be influenced by the solvent and the presence of other functional groups. For instance, in dichlorodiphenylsilane, a related compound, the phenyl protons are also observed in this aromatic region. chemicalbook.com

Table 1: Representative ¹H NMR Data

Proton Environment Typical Chemical Shift (δ, ppm)

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy offers valuable insights into the carbon framework of this compound. The spectrum will show distinct signals for the carbon atoms of the phenyl rings and the trifluoromethyl group. The carbons of the phenyl rings typically resonate in the aromatic region of the spectrum, generally between 125 and 150 ppm. libretexts.orgoregonstate.edu The carbon atom of the trifluoromethyl (CF₃) group is characterized by a quartet due to coupling with the three fluorine atoms. This signal is typically found in a range of approximately 120-130 ppm, with a large one-bond carbon-fluorine coupling constant (¹JCF) of around 275 Hz. beilstein-journals.orgrsc.org The chemical shift of the carbene carbon in related organometallic complexes has been correlated with the Lewis acidity of the metal center. nih.gov

Table 2: Representative ¹³C NMR Data

Carbon Environment Typical Chemical Shift (δ, ppm) Typical Coupling Constant (J, Hz)
Phenyl Carbons (C₆H₅) 125 - 150 -

Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. biophysics.org For this compound, the ¹⁹F NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group attached to a silicon atom is characteristic and typically appears in the range of -60 to -80 ppm relative to CFCl₃. ucsb.educolorado.edu For example, the ¹⁹F NMR signal for the CF₃ group in (2,2,2-Trifluoroethyl)benzene appears as a triplet at -66.0 ppm. beilstein-journals.org This technique is particularly useful for monitoring reactions involving the trifluoromethyl group, as changes in the electronic environment of the silicon atom will be reflected in the ¹⁹F chemical shift. researchgate.netnih.gov

Table 3: Representative ¹⁹F NMR Data

Fluorine Environment Typical Chemical Shift (δ, ppm, vs CFCl₃)

Silicon-29 (²⁹Si) NMR Spectroscopy for Silicon Environment Characterization

Table 4: General ²⁹Si NMR Chemical Shift Ranges for Related Silanes

Silicon Environment Typical Chemical Shift (δ, ppm, vs TMS)

Dynamic NMR and Stopped-Flow NMR for Kinetic and Intermediate Identification

Dynamic NMR and stopped-flow NMR techniques are powerful methods for studying reaction kinetics and identifying transient intermediates. nih.gov Stopped-flow NMR, in particular, allows for the rapid mixing of reactants and subsequent monitoring of the reaction progress in real-time by acquiring NMR spectra at very short intervals. ed.ac.ukacs.org This approach has been successfully employed to investigate the mechanism of trifluoromethylation reactions involving related R₃SiCF₃ reagents. nih.govresearchgate.net These studies have provided detailed kinetic data and have helped to elucidate the roles of various intermediates in the reaction pathway. acs.org For this compound, these techniques could be used to study its reactivity, such as hydrolysis or substitution reactions, by monitoring the disappearance of the starting material and the appearance of products over time.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR and Raman spectra of this compound would be expected to show characteristic bands for the phenyl groups, the Si-Cl bond, and the C-F bonds of the trifluoromethyl group.

Phenyl groups: Aromatic C-H stretching vibrations are typically observed around 3050-3100 cm⁻¹. C=C stretching vibrations within the aromatic ring appear in the region of 1400-1600 cm⁻¹.

Si-Cl bond: The Si-Cl stretching vibration is expected in the range of 450-650 cm⁻¹.

CF₃ group: The C-F stretching vibrations of the trifluoromethyl group are typically strong and appear in the region of 1000-1200 cm⁻¹.

By analyzing the positions and intensities of the bands in the IR and Raman spectra, it is possible to confirm the presence of these functional groups and gain further insight into the molecular structure.

Table 5: Compound Names Mentioned

Compound Name
This compound
Dichlorodiphenylsilane
Tetramethylsilane (B1202638)

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organosilane compounds through the analysis of their fragmentation patterns. In a typical electron ionization (EI) mass spectrum of an organosilane, the molecular ion peak (M+) would confirm the compound's molecular mass. For this compound (C₁₃H₁₀ClF₃Si), the expected molecular weight would be approximately 302.75 g/mol .

The fragmentation of this compound under mass spectrometric conditions would likely proceed through several characteristic pathways, based on the known behavior of similar organosilicon compounds. Cleavage of the silicon-substituent bonds is a common fragmentation route. The relative bond strengths (Si-C > Si-Cl) would influence the fragmentation pattern.

Expected Fragmentation Pathways:

Loss of a chlorine radical: The [M - Cl]⁺ fragment is often observed in chlorosilanes, leading to the formation of a silylium (B1239981) cation.

Loss of a trifluoromethyl radical: The cleavage of the Si-CF₃ bond would result in a [M - CF₃]⁺ ion.

Loss of a phenyl group: The [M - C₆H₅]⁺ fragment would also be an expected outcome.

Rearrangement reactions: Complex rearrangements involving the phenyl groups and other substituents could lead to the formation of various daughter ions, providing further structural information.

The precise masses of the fragment ions, as determined by high-resolution mass spectrometry (HRMS), would allow for the determination of their elemental compositions, further confirming the fragmentation pathways.

Hypothetical Mass Spectrometry Data Table:

Fragment Ion Proposed Structure Expected m/z
[C₁₃H₁₀ClF₃Si]⁺Molecular Ion302.0
[C₁₃H₁₀F₃Si]⁺[M - Cl]⁺267.0
[C₁₂H₁₀ClSi]⁺[M - CF₃]⁺233.0
[C₇H₅ClF₃Si]⁺[M - C₆H₅]⁺225.0

Note: This table is hypothetical and illustrates expected fragments. Actual m/z values would depend on the specific isotopes present.

X-ray Crystallography for Precise Solid-State Structural Determination

The central silicon atom is expected to adopt a tetrahedral geometry, bonded to a chlorine atom, a trifluoromethyl group, and two phenyl groups. The analysis of the crystal structure would reveal the precise Si-Cl, Si-C(phenyl), and Si-C(trifluoromethyl) bond lengths. These parameters provide insight into the electronic effects of the different substituents. For instance, the high electronegativity of the trifluoromethyl group is expected to influence the lengths of the adjacent silicon bonds.

Furthermore, the crystallographic data would elucidate the packing of the molecules in the crystal lattice, revealing any significant intermolecular interactions such as van der Waals forces or dipole-dipole interactions. The orientation of the phenyl rings relative to each other and to the silicon center would also be precisely determined.

Hypothetical Crystallographic Data Table:

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Si-Cl Bond Length~2.05 Å
Si-C(phenyl) Bond Length~1.85 Å
Si-C(CF₃) Bond Length~1.90 Å
C-Si-C Bond Angle~109.5° (tetrahedral)

Note: This table presents expected values based on related organosilane structures. Actual values would be determined experimentally.

Emerging Research Directions and Future Prospects

Development of Chiral Chloro(diphenyl)(trifluoromethyl)silane Derivatives for Asymmetric Synthesis

The synthesis of enantiomerically pure compounds containing a trifluoromethyl (CF₃) group at a stereocenter is a significant objective in medicinal and agrochemical research, as the CF₃ motif is a privileged substructure in many drug candidates. nih.gov A promising frontier is the development of chiral versions of trifluoromethylating silane (B1218182) reagents to induce asymmetry in chemical reactions.

Research efforts have been directed toward creating chiral, silicon-based CF₃ transfer reagents capable of delivering the trifluoromethyl group in a highly controlled, stereoselective manner. acs.orgacs.org One approach involves designing reagents with silicon-centered chirality. acs.org Another strategy has explored the use of strained silacycles, where a chiral backbone attached to the silicon atom directs the trifluoromethyl transfer. acs.orgacs.org

Initial studies in this area have shown promising, albeit challenging, results. In one investigation, a crude chiral CF₃ transfer reagent based on a strained silacycle was used in a nucleophilic addition to an aldehyde, achieving the desired product with moderate enantioselectivity (56% ee). acs.orgacs.org While issues with purification and stability of these early-stage chiral reagents remain hurdles, these findings validate the core concept that a chiral silicon scaffold can induce stereoselectivity. acs.orgacs.org

Future research will likely focus on refining the design of these chiral silanes to improve their stability, reactivity, and the level of enantiomeric excess they can induce. The development of a robust, highly effective chiral derivative of this compound would represent a significant breakthrough, providing a direct and reliable method for producing valuable, enantiopure trifluoromethylated molecules. nih.govnih.gov

Table 1: Strategies for Asymmetric Trifluoromethylation
StrategyDescriptionKey ChallengeReference
Chiral Silane Reagents A chiral scaffold is built directly into the silicon reagent to guide the CF₃ transfer.Reagent stability and purification. acs.org, acs.org
Chiral Auxiliary A removable chiral group is attached to the substrate to direct the attack of a standard trifluoromethylating agent.Requires additional synthetic steps for attachment and removal. nih.gov
Chiral Catalysis A chiral catalyst (e.g., based on BINOL derivatives) is used in small amounts to control the stereochemistry of the reaction.Catalyst efficiency and substrate scope. nih.gov
Remote Asymmetric Induction A chiral group, such as a sulfinyl group, located elsewhere on the substrate molecule directs the trifluoromethylation.Effective chirality transfer over a distance. researchgate.net

Exploration of Green Chemistry Methodologies for Organosilane Synthesis and Application

In line with the global push for sustainable chemical manufacturing, significant research is being directed toward developing greener methods for the synthesis and application of organosilanes. mdpi.comresearchgate.net Organosilanes have long been considered more environmentally benign alternatives to analogous organotin compounds. msu.edu The focus is now on improving the lifecycle of these silicon compounds, from their initial production to their final application.

A key area of development is the move away from traditional synthesis routes that rely on halogenated precursors. The Müller-Rochow process, a cornerstone of industrial organosilane production, typically uses alkyl chlorides. mdpi.comresearchgate.net Green chemistry initiatives are exploring chlorine-free pathways, such as the direct reaction of elemental silicon with alcohols, to produce alkoxysilanes, which are versatile precursors. mdpi.comresearchgate.net This shift reduces the reliance on hazardous materials and minimizes chlorinated waste streams.

In the application of trifluoromethylating agents, sustainable methods are also gaining traction. Photocatalysis, which uses light to drive chemical reactions, offers a milder and more energy-efficient alternative to traditional methods that often require harsh conditions or toxic reagents. advanceseng.com For instance, visible-light-induced methods are being developed for trifluoromethylation, sometimes utilizing readily available industrial products like trifluorobromomethane (CF₃Br) as the trifluoromethyl source in a safe and efficient manner. nih.gov Furthermore, modern hydrosilylation research, a fundamental process in organosilicon chemistry, is increasingly focused on using earth-abundant metal catalysts and solvent-free conditions to enhance sustainability. acs.orgacs.org

Integration of this compound Chemistry into Continuous Flow Reaction Systems

Continuous flow chemistry is emerging as a powerful technology to enhance the safety, efficiency, and scalability of chemical processes, particularly for reactions involving highly reactive or gaseous reagents. researchgate.net The integration of this compound chemistry into such systems is a logical and promising research direction.

Trifluoromethylation reactions, including those using the Ruppert-Prakash reagent ((trifluoromethyl)trimethylsilane or TMSCF₃), a close analogue of this compound, can be challenging to manage on a large scale in traditional batch reactors due to issues with heat management and reagent addition. Flow reactors, with their high surface-area-to-volume ratios, offer superior control over reaction temperature and mixing, mitigating safety risks and often leading to higher yields and purity.

The use of gaseous reagents, such as CF₃Br, in trifluoromethylation is particularly well-suited to flow systems, which can handle gas-liquid reactions more efficiently and safely than batch setups. nih.gov Research has demonstrated that flow technology can facilitate the scalability of trifluoromethylation processes, making them more viable for industrial manufacturing. researchgate.net Given these advantages, future work will likely involve adapting reactions that use this compound as a trifluoromethylating agent to continuous flow platforms, enabling more controlled, safer, and scalable production of trifluoromethylated compounds.

Rational Design of Next-Generation Fluorinated Organosilicon Reagents for Enhanced Reactivity and Selectivity

The rational design of new reagents with tailored properties is a driving force in synthetic chemistry. For fluorinated organosilicon compounds, research is focused on creating next-generation reagents that offer superior reactivity, broader substrate scope, and improved selectivity compared to existing options like this compound.

One major goal is to develop reagents that are more user-friendly. For example, creating non-hygroscopic (not sensitive to moisture) trifluoromethylating agents would simplify handling and storage, making the process more practical for widespread use. nih.gov Another avenue is tuning the electronic properties of the silane to enhance its reactivity, allowing trifluoromethylation to occur under milder conditions or with substrates that are currently unreactive. This can be achieved by modifying the substituent groups on the silicon atom.

The design principles extend to controlling reaction outcomes. This includes developing reagents that can selectively perform 1,2- or 1,4-additions to carbonyl compounds, providing chemists with greater control over the synthesis of complex molecules. acs.orgacs.org As discussed in section 7.1, a key aspect of this rational design is the incorporation of chirality to achieve asymmetric synthesis. acs.orgacs.org By systematically studying structure-activity relationships, researchers aim to build a toolkit of fluorinated organosilicon reagents, each optimized for specific synthetic challenges, ultimately expanding the utility of this important class of compounds. researchgate.net

Table 2: Design Goals for Next-Generation Trifluoromethylating Reagents
Design GoalDesired ImprovementRationaleReference
Enhanced Stability Reduced sensitivity to air and moisture (non-hygroscopic).Simplifies handling, storage, and reaction setup. nih.gov
Increased Reactivity Ability to react with a wider range of substrates under milder conditions.Expands synthetic utility and improves energy efficiency. nih.gov, beilstein-journals.org
Improved Selectivity Greater control over regioselectivity (e.g., 1,2- vs. 1,4-addition) and stereoselectivity.Enables precise synthesis of complex target molecules. acs.org, acs.org
Sustainability Use of cheaper, less toxic starting materials and catalysts; compatibility with green reaction conditions (e.g., photocatalysis).Reduces environmental impact and improves process safety. advanceseng.com, nih.gov

Applications in Novel Material Science and Functional Polymer Synthesis

The unique properties imparted by the trifluoromethyl group—such as high thermal stability, chemical resistance, and low surface energy—make fluorinated organosilanes valuable building blocks for advanced materials. This compound and similar compounds are being explored for their potential in creating novel functional polymers and surface coatings.

In material science, fluoroalkylsilanes are used to functionalize surfaces and nanoparticles. For example, silica (B1680970) nanoparticles can be treated with these silanes to create superhydrophobic surfaces with high water contact angles. nih.gov Such materials have potential applications in self-cleaning coatings, anti-icing surfaces, and moisture-repellent textiles.

In polymer chemistry, fluorinated organosilicon compounds can be incorporated into polymer chains or used as crosslinking agents to create materials with enhanced properties. These functional polymers can exhibit improved thermal stability, resistance to chemical degradation, and specific surface properties like low friction or oil and water repellency. The ability to precisely introduce fluorinated groups allows for the molecular engineering of polymers tailored for specialized applications, from high-performance elastomers and sealants to advanced membranes and optical materials.

Q & A

Basic: What safety protocols are critical when handling Chloro(diphenyl)(trifluoromethyl)silane in hydrolysis reactions?

Answer:
this compound reacts violently with water, producing hydrochloric acid and silicic acid, which pose inhalation and corrosion hazards . Key protocols include:

  • Conduct reactions under inert atmospheres (e.g., nitrogen/argon) to prevent unintended hydrolysis.
  • Use moisture-free solvents and glassware.
  • Employ fume hoods with HEPA filters to mitigate exposure to corrosive vapors.
  • Equip with acid-resistant PPE (gloves, goggles, lab coats).
  • Pre-plan neutralization steps for waste (e.g., using sodium bicarbonate).

Basic: What characterization techniques are standard for verifying the purity of this compound?

Answer:
Routine characterization includes:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the presence of diphenyl and trifluoromethyl groups. 29Si^{29}\text{Si} NMR can resolve silicon bonding environments .
  • Elemental Analysis : Match experimental C, H, Cl, and Si percentages to theoretical values (e.g., C18_{18}H16_{16}ClF3_3Si: C 60.59%, H 4.52%, Cl 9.94%) .
  • FT-IR : Peaks at 1250–1100 cm1^{-1} (Si–C stretching) and 700–800 cm1^{-1} (Si–Cl vibrations) .

Advanced: How can contradictory thermal stability data for this compound be resolved experimentally?

Answer:
Discrepancies in decomposition temperatures (e.g., reported ranges from 250–400°C) can be addressed via:

  • Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating rates (e.g., 10°C/min in N2_2) to identify decomposition thresholds .
  • Differential Scanning Calorimetry (DSC) : Measure exothermic/endothermic transitions to correlate with structural changes.
  • Cross-validate with gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts (e.g., chlorobenzene or siloxanes) .

Advanced: What mechanistic insights govern the nucleophilic substitution reactivity of this compound with alcohols?

Answer:
The reaction with alcohols proceeds via a two-step mechanism:

Nucleophilic Attack : Alcohol’s oxygen attacks the silicon center, forming a pentacoordinate intermediate.

Chloride Departure : The Si–Cl bond cleaves, releasing HCl and yielding alkoxysilane.
Methodological Considerations :

  • Use triethylamine as a base to scavenge HCl and prevent reverse reactions .
  • Monitor progress via 29Si^{29}\text{Si} NMR to track intermediate formation.
  • Optimize solvent polarity (e.g., THF or DCM) to stabilize transition states .

Advanced: How can reaction yields be optimized in silane-mediated coupling reactions?

Answer:
Key strategies include:

  • Catalyst Screening : Test Lewis acids (e.g., BF3_3·OEt2_2) to enhance electrophilicity at silicon .
  • Solvent Effects : Use aprotic solvents (e.g., toluene) to minimize side reactions with protic impurities.
  • Stoichiometric Ratios : Balance silane:substrate ratios (typically 1:1 to 1:1.2) to avoid excess silane hydrolysis .
  • Temperature Control : Reactions often proceed efficiently at 60–80°C, balancing kinetics and thermal stability .

Basic: What are the primary health risks associated with this compound exposure in laboratory settings?

Answer:

  • Acute Toxicity : Causes severe respiratory irritation, corneal damage, and dermal burns due to HCl release .
  • Chronic Risks : Prolonged exposure may lead to silicosis-like symptoms from particulate inhalation .
  • Mitigation : Implement OSHA/NIOSH exposure limits (e.g., IDLH protocols for chlorine trifluoride analogs ).

Advanced: How does the electronic influence of the trifluoromethyl group affect the silane’s reactivity in cross-coupling reactions?

Answer:
The electron-withdrawing trifluoromethyl group:

  • Enhances Electrophilicity : Stabilizes negative charge buildup during nucleophilic attack, accelerating substitution .
  • Steric Effects : The bulky CF3_3 group may hinder access to the silicon center, necessitating larger reaction scales or elevated temperatures.
    Experimental Validation :
  • Compare reaction rates with non-fluorinated analogs (e.g., triphenylsilane) using kinetic studies .
  • Computational modeling (DFT) to map charge distribution and transition states .

Basic: What are the recommended storage conditions for this compound?

Answer:

  • Store in airtight, glass containers under inert gas (argon) to prevent hydrolysis .
  • Maintain temperatures between 0–4°C to reduce thermal degradation .
  • Label containers with hazard warnings (e.g., "Corrosive," "Moisture-Sensitive") per GHS standards .

Advanced: How can researchers address conflicting spectroscopic data for this compound derivatives?

Answer:

  • Multi-Technique Cross-Validation : Combine NMR, X-ray crystallography, and high-resolution MS to resolve ambiguities.
  • Dynamic NMR Studies : Identify fluxional behavior (e.g., hindered rotation of phenyl groups) causing split peaks .
  • Collaborative Databases : Reference NIST Chemistry WebBook for standardized spectral data .

Advanced: What strategies minimize byproduct formation during silane-mediated polymer functionalization?

Answer:

  • Pre-Drying Substrates : Use molecular sieves or vacuum drying to remove trace water.
  • Gradual Reagent Addition : Introduce silane dropwise to control exothermicity and reduce oligomerization.
  • Post-Reaction Quenching : Terminate reactions with methanol to cap unreacted silane groups .

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